molecular formula C16H18FN3O2S B2887839 N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide CAS No. 1020453-09-1

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide

Cat. No. B2887839
CAS RN: 1020453-09-1
M. Wt: 335.4
InChI Key: UFUGYHOAKHONOP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thieno[3,4-c]pyrazole core, which is a bicyclic system with a five-membered thiophene ring fused to a pyrazole ring. The molecule also has a fluorophenyl group and a butanamide group attached to the pyrazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving nucleophilic substitutions, condensations, and cyclizations .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (thiophene and phenyl), a pyrazole ring, and an amide group. The fluorine atom on the phenyl ring would be expected to have a significant impact on the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating amide group. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, potentially affecting its solubility in different solvents .

Scientific Research Applications

Fluorescent Probes for Monitoring Temperature

Fluorophores related to the chemical structure of interest have been developed for temperature-dependent emission spectra applications. These compounds allow for the nonintrusive measurement of temperatures in organic solvents with high precision. Such fluorophores are valuable tools in analytical chemistry for temperature monitoring within a range of 20-100 °C, demonstrating the potential of fluorophenyl-thienopyrazol derivatives in sensor technology (Lou et al., 1997).

Synthesis of Key Intermediates

The synthesis of key intermediates for drugs like atorvastatin highlights the relevance of fluorophenyl-containing compounds in pharmaceutical manufacturing. These studies showcase the pathways to synthesize complex molecules, which could include derivatives similar to the compound of interest, underscoring their importance in the synthesis of clinically significant drugs (Zhou Kai, 2010).

Drug Discovery and Development

Compounds featuring the fluorophenyl moiety, similar to the structure , have been explored for their potential as selective inhibitors in the treatment of various diseases. For example, studies on Met kinase inhibitors for cancer therapy have identified compounds with significant in vivo efficacy, indicating the broader applicability of such chemical frameworks in medicinal chemistry (Schroeder et al., 2009).

Synthesis and Biological Evaluation of Novel Compounds

Research into the synthesis of novel pyrazole derivatives with potential medicinal properties, such as antioxidant, anti-cancer, and anti-inflammatory activities, demonstrates the versatility of fluorophenyl-pyrazol derivatives. These studies suggest that compounds with similar structures could be valuable leads in the search for new therapeutic agents (Thangarasu et al., 2019).

Future Directions

The future research directions for this compound would depend on its intended use. If it shows biological activity, it could be further optimized and studied for potential therapeutic applications .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-10(2)7-15(21)18-16-13-8-23(22)9-14(13)19-20(16)12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUGYHOAKHONOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333150
Record name N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide

CAS RN

1020453-09-1
Record name N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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